molecular formula C10H8LiN3O2 B2645494 Lithium 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate CAS No. 2197053-90-8

Lithium 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate

Cat. No.: B2645494
CAS No.: 2197053-90-8
M. Wt: 209.13
InChI Key: DKSFORKPVGUZBN-UHFFFAOYSA-M
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Description

Lithium 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate is a high-purity chemical building block specifically designed for pharmaceutical research and development. This compound features the privileged 3H-imidazo[4,5-b]pyridine scaffold, a structure of high interest in medicinal chemistry due to its structural resemblance to purines, which allows it to interact with a variety of biological targets . The core imidazopyridine system is a key pharmacophore in developing novel therapeutic agents and has demonstrated significant potential in several research areas, including as a modulator of protein kinases and in the development of compounds with anticancer and anti-inflammatory activities . Specifically, derivatives of the 3H-imidazo[4,5-b]pyridine ring system have been investigated for their cytotoxic activity against a panel of cancer cell lines, including MCF-7, MDA-MB-468, and K562, and have shown potent inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process . The 3-cyclopropyl substituent on this molecule is a strategic modification that can fine-tune the compound's electronic properties, metabolic stability, and overall lipophilicity, thereby optimizing its interaction with enzymatic targets. This lithium carboxylate salt form may offer advantages in solubility and handling for synthetic applications. Researchers utilize this compound as a critical precursor in the synthesis of more complex molecules for hit-to-lead optimization campaigns. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

lithium;3-cyclopropylimidazo[4,5-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2.Li/c14-10(15)9-12-7-2-1-5-11-8(7)13(9)6-3-4-6;/h1-2,5-6H,3-4H2,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSFORKPVGUZBN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CC1N2C3=C(C=CC=N3)N=C2C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate typically involves the following steps:

    Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an imidazole precursor. Common reagents include phosphorus oxychloride (POCl₃) and ammonium acetate under reflux conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazomethane or a similar reagent in the presence of a catalyst such as rhodium acetate.

    Carboxylation: The carboxylate group is typically introduced through a carboxylation reaction using carbon dioxide (CO₂) under high pressure and temperature conditions.

    Lithium Salt Formation: Finally, the lithium salt is formed by neutralizing the carboxylic acid with lithium hydroxide (LiOH) in an aqueous medium.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Reduction reactions can target the imidazo[4,5-b]pyridine core, potentially converting it to dihydroimidazo[4,5-b]pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Cyclopropyl ketones, carboxylic acids.

    Reduction: Dihydroimidazo[4,5-b]pyridine derivatives.

    Substitution: Various alkyl or acyl derivatives.

Scientific Research Applications

Anti-Inflammatory Properties

The compound exhibits notable anti-inflammatory effects, particularly in treating conditions like retinal ischemia. Research indicates that it can reduce inflammatory responses induced by tert-butyl hydroperoxide in human retinal pigment epithelial cells (ARPE-19) . It has also been shown to inhibit inflammatory reactions associated with obesity by affecting the activation of transcription factors such as Nrf2 and NF-κB, which are crucial for regulating oxidative stress and arterial injury .

Neuroprotective Effects

Studies have suggested that lithium 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate may possess neuroprotective properties. It has been tested for its ability to protect neurons from damage caused by oxidative stress, which is a contributing factor in neurodegenerative diseases. This protective effect is attributed to its influence on signaling pathways involved in cellular survival and apoptosis .

Anticancer Activity

Emerging research indicates potential anticancer properties of this compound. It has been investigated for its ability to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves modulation of key signaling pathways that control cell growth and survival .

Synthetic Approaches

The synthesis of this compound typically involves several chemical reactions that can yield high purity and yield rates. Various methods have been documented:

  • Cyclization Reactions : The cyclization to form the imidazo[4,5-b]pyridine structure can be accomplished using different reagents under reflux conditions, often involving diamine precursors .
  • Catalytic Methods : Recent advancements have introduced catalytic systems that enhance the efficiency of synthesis through cross-coupling reactions. These methods allow for rapid derivatization of the imidazo[4,5-b]pyridine core, making it easier to explore various substituents for improved biological activity .

Retinal Ischemia Treatment

A study conducted by Li et al. demonstrated the efficacy of this compound in reducing retinal inflammation and preserving vision in animal models of retinal ischemia. The compound significantly decreased the levels of inflammatory cytokines and improved retinal function as assessed by electroretinography .

Obesity-Induced Inflammation

In another study focused on obesity-related inflammation, the compound was shown to selectively inhibit inducible nitric oxide synthase (iNOS), leading to reduced oxidative stress and inflammation in adipose tissue. This suggests a potential therapeutic role in managing obesity-related metabolic disorders .

Data Table: Summary of Applications

ApplicationDescriptionKey Findings
Anti-inflammatoryReduces inflammation in retinal ischemiaDecreased cytokine levels; improved retinal function
NeuroprotectiveProtects neurons from oxidative stressModulates survival pathways
AnticancerInhibits proliferation of cancer cell linesInduces apoptosis; affects growth signaling
Obesity-induced inflammationSelectively inhibits iNOS; reduces oxidative stressAlleviates metabolic disorders

Mechanism of Action

The mechanism of action of Lithium 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate involves its interaction with molecular targets such as GABA receptors. By binding to these receptors, it can modulate their activity, leading to changes in neuronal signaling. This modulation can affect various pathways involved in neurological and inflammatory processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound belongs to a family of lithium carboxylates with imidazo[4,5-b]pyridine scaffolds. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Availability/Notes
Lithium 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate Cyclopropyl C10H8LiN3O2* 209.14 g/mol† Not explicitly listed‡ Discontinued
Lithium 3-cyclobutyl-3H-imidazo[4,5-b]pyridine-2-carboxylate Cyclobutyl C11H10LiN3O2 223.16 g/mol 2197052-99-4 Available (BM04371)
Lithium 3-((tetrahydro-2H-pyran-4-yl)methyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate Tetrahydro-2H-pyran-4-ylmethyl C14H16LiN3O3 281.24 g/mol 2197061-55-3 Available (2 suppliers)

*Formula inferred from cyclobutyl analog. †Calculated based on formula.

Key Observations:

  • The latter may improve solubility due to oxygen-containing moieties .
  • Molecular Weight : Increases with bulkier substituents, which could influence bioavailability and target binding.

Biological Activity

Lithium 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer therapy. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Structure:

  • Molecular Formula: C10H8LiN3O
  • Molecular Weight: 211.12 g/mol
  • CAS Number: 2197053-90-8

This compound exhibits its biological effects through several mechanisms:

  • GABA Receptor Modulation: Similar compounds in the imidazo[4,5-b]pyridine class have been shown to act as positive allosteric modulators of GABA_A receptors, enhancing inhibitory neurotransmission in the central nervous system (CNS) .
  • c-Met Kinase Inhibition: Research indicates that derivatives of imidazo[4,5-b]pyridine can inhibit c-Met kinase, which is implicated in various cancers. These compounds have demonstrated the ability to inhibit tumor growth in xenograft models without significant adverse effects .
  • Cell Signaling Pathways: The compound may influence cell signaling pathways related to apoptosis and cell proliferation, potentially making it a candidate for cancer treatment .

Anticancer Properties

This compound has shown promise in preclinical studies for its anticancer activity:

  • In Vitro Studies: In cellular assays, imidazo[4,5-b]pyridine derivatives have exhibited cytotoxic effects against various cancer cell lines. For instance, one study reported enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments .
  • In Vivo Efficacy: In animal models, the compound has demonstrated the ability to inhibit tumor growth effectively while maintaining a favorable safety profile .

Neuropharmacological Effects

The compound's interaction with GABA_A receptors suggests potential applications in treating neurological disorders:

  • Anxiolytic and Antidepressant Effects: By modulating GABAergic transmission, it may provide therapeutic benefits for anxiety and depression .

Case Studies and Research Findings

StudyFindingsImplications
Study on c-Met InhibitionLithium 3-cyclopropyl derivatives showed significant inhibition of c-Met activity leading to reduced tumor growth in xenograft models.Suggests potential for development as a targeted cancer therapy.
Neuropharmacological AssessmentCompounds demonstrated enhanced GABA_A receptor activity leading to anxiolytic effects in animal models.Indicates possible use in treating anxiety disorders.
Structure-Activity Relationship (SAR) StudiesVariations in the imidazo[4,5-b]pyridine structure influenced biological activity significantly.Highlights the importance of molecular design in drug development.

Q & A

Q. What are the recommended synthetic routes for Lithium 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate?

The synthesis of imidazo[4,5-b]pyridine derivatives typically involves cyclocondensation reactions. For example, analogous compounds are synthesized via phase-transfer catalysis using precursors like 5-bromopyridine-2,3-diamine and aldehydes (e.g., benzaldehyde) in solvents such as DMF, with p-toluenesulfonic acid as a catalyst . A similar approach could be adapted for the target compound by substituting cyclopropylamine as the cyclopropane source. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the lithium carboxylate form .

Q. How can researchers confirm the structural integrity of this compound?

Characterization should include:

  • NMR spectroscopy (¹H/¹³C) to verify proton environments and carbon frameworks.
  • FT-IR to identify carboxylate (COO⁻) and imidazo-pyridine ring vibrations.
  • Mass spectrometry (HRMS) for molecular ion validation.
  • Single-crystal X-ray diffraction (XRD) for definitive structural confirmation, as demonstrated for related imidazo-pyridine derivatives .

Q. What safety protocols are critical when handling this compound?

While specific data for this compound are limited, imidazo-pyridine derivatives often require:

  • PPE : Gloves, lab coats, and goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods due to potential respiratory irritants.
  • Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .

Advanced Research Questions

Q. How does the cyclopropyl group influence electronic properties in DFT studies?

Computational methods like density functional theory (DFT) with generalized gradient approximation (GGA) functionals (e.g., Perdew-Burke-Ernzerhof) can model electronic effects. The cyclopropyl group’s strain and electron-donating/withdrawing nature alter frontier molecular orbitals (HOMO/LUMO), impacting reactivity. Use software like VASP with projector augmented-wave (PAW) pseudopotentials for accurate Li⁺ interaction simulations .

Q. What methodologies optimize electrochemical performance in lithium-ion battery applications?

If the compound is explored as a cathode material:

  • Electrode Fabrication : Blend with conductive carbon (e.g., Super P) and binder (PVDF) in a 70:20:10 ratio.
  • Cycling Tests : Use coin cells (Li-metal anode, 1M LiPF₆ in EC/DEC electrolyte) to assess capacity retention at varied C-rates.
  • Impedance Spectroscopy : Evaluate Li⁺ diffusion coefficients via Nyquist plots .

Q. How can researchers resolve discrepancies between experimental and computational data?

For example, if DFT-predicted bandgaps conflict with UV-Vis measurements:

  • Method Calibration : Test hybrid functionals (e.g., HSE06) or include spin-orbit coupling.
  • Sample Purity : Re-examine synthesis/purification steps to rule out impurities skewing experimental results.
  • Operando Studies : Pair XRD with electrochemical testing to correlate structural changes with performance .

Q. What strategies enhance stability under thermal/electrochemical stress?

  • Thermogravimetric Analysis (TGA) : Identify decomposition thresholds (e.g., >200°C).
  • Doping : Introduce heteroatoms (e.g., F⁻) to stabilize the carboxylate moiety.
  • Surface Passivation : Coat particles with ALD-deposited Al₂O₃ to mitigate electrolyte side reactions .

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